2'-Bromo-2-(3-fluorophenyl)acetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

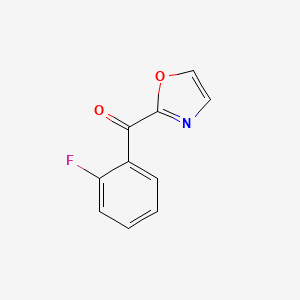

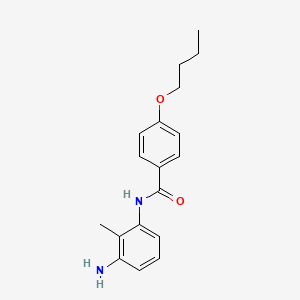

2’-Bromo-2-(3-fluorophenyl)acetophenone is an organobromine compound . It has a molecular weight of 293.14 and appears as a yellow oil .

Molecular Structure Analysis

The molecular formula of 2’-Bromo-2-(3-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 .Physical And Chemical Properties Analysis

2’-Bromo-2-(3-fluorophenyl)acetophenone is a yellow oil . Its melting point is between 27-34°C . The compound has a density of 1.574 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Organic Chemistry

- Application : 2’-Bromo-2-(3-fluorophenyl)acetophenone is used as a reagent in organic synthesis . It’s an interesting synthon in most organic reactions .

- Methods of Application : The compound is used in the synthesis of many heterocyclic compounds . It’s also used in the formation of phenacyl derivatives .

- Results or Outcomes : The use of 2’-Bromo-2-(3-fluorophenyl)acetophenone in organic reactions leads to the formation of various heterocyclic compounds . These compounds have diverse applications in fields like pharmaceuticals, agrochemicals, and materials science.

Heterocyclic Compounds Synthesis

- Application : Acetophenone, the parent compound of 2’-Bromo-2-(3-fluorophenyl)acetophenone, has been utilized in the synthesis of many heterocyclic compounds .

- Methods of Application : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .

- Results or Outcomes : The application of acetophenone as starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .

Catalyst-Free α-Bromination of Acetophenones

- Application : This compound can be used in the catalyst-free α-bromination of acetophenones .

- Methods of Application : The bromination process involves the use of NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes .

- Results or Outcomes : The brominated ketones produced through this method are versatile precursors for the synthesis of a wide range of biologically active substances and are intermediates for various organic conversions .

Formation of Phenacyl Derivatives

- Application : 2’-Bromo-2-(3-fluorophenyl)acetophenone can be used in the formation of phenacyl derivatives .

- Methods of Application : The specific methods of application are not provided in the source, but it typically involves reaction with organic acids .

- Results or Outcomes : The phenacyl derivatives formed through this process have various applications in chemical analysis .

Synthesis of Biologically Active Substances

- Application : The brominated ketones produced from 2’-Bromo-2-(3-fluorophenyl)acetophenone are versatile precursors for the synthesis of a wide range of biologically active substances .

- Methods of Application : The specific methods of application are not provided in the source, but it typically involves reaction with various organic compounds .

- Results or Outcomes : The biologically active substances synthesized from these brominated ketones have various applications in pharmaceuticals and other fields .

Inhibition of Protein Tyrosine Phosphatases

- Application : Phenacyl bromide derivatives, which can be synthesized from 2’-Bromo-2-(3-fluorophenyl)acetophenone, actively contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .

- Methods of Application : The specific methods of application are not provided in the source, but it typically involves reaction with organic acids .

- Results or Outcomes : The inhibition of these protein tyrosine phosphatases has various applications in biological research and drug development .

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRUUDGMKKHTDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642342 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Bromo-2-(3-fluorophenyl)acetophenone | |

CAS RN |

898784-67-3 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)